2,7-Dinitronaphthalene

Catalog No.
S603534
CAS No.
24824-27-9
M.F
C10H6N2O4
M. Wt
218.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,7-Dinitronaphthalene

CAS Number

24824-27-9

Product Name

2,7-Dinitronaphthalene

IUPAC Name

2,7-dinitronaphthalene

Molecular Formula

C10H6N2O4

Molecular Weight

218.17 g/mol

InChI

InChI=1S/C10H6N2O4/c13-11(14)9-3-1-7-2-4-10(12(15)16)6-8(7)5-9/h1-6H

InChI Key

AFDWAIQLYHEUIW-UHFFFAOYSA-N

SMILES

C1=CC(=CC2=C1C=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

2,7-dinitronaphthalene is a dinitronaphthalene.

2,7-Dinitronaphthalene (CAS 24824-27-9) is a highly symmetric, non-Kekulé substituted nitroaromatic compound that serves as a critical structural precursor in advanced organic synthesis and materials science [1]. Unlike the more commonly produced 1,5- and 1,8-dinitronaphthalene isomers, the 2,7-substitution pattern provides an extended, linear-like geometry that is highly valued for synthesizing 2,7-diaminonaphthalene [2]. This diamine is a foundational building block for rigid-rod polyimides, specialized dyes, and pharmaceutical intermediates such as orexin receptor agonists. With a high melting point of 231-233 °C, 2,7-dinitronaphthalene exhibits robust thermal stability, making it an essential raw material for high-temperature precursor processing and specialized electronic material development .

Research Fit

Electron transfer mechanism research intermediate
Isomer-specific analytical standard for HPLC/CE separations
Model compound for nitroaromatic crystallography studies

Attempting to substitute 2,7-dinitronaphthalene with the more abundant 1,5- or 1,8-dinitronaphthalene isomers fundamentally compromises both process chemistry and downstream material performance [1]. The 1,5- and 1,8-isomers introduce kinked or sterically hindered geometries, which disrupt the linear conjugation pathways required for high-performance rigid-rod polymers and specialized organic electronics [2]. Furthermore, the non-Kekulé electronic structure of the 2,7-isomer drastically alters its reduction kinetics and susceptibility to dearomatization [3]. Consequently, synthetic routes optimized for 2,7-dinitronaphthalene—such as selective mono-reduction to 2-amino-7-nitronaphthalene—will fail or yield incorrect product distributions if generic mixed dinitronaphthalenes or alternative isomers are utilized.

Substitution Risk

Isomer energy ranking
Other dinitronaphthalene isomers sit higher on the neutral energy surface; substitution may alter electronic structure baselines.
Radical anion stability
The 2,6-isomer radical anion is reported more stable; replacing the 2,7-isomer can shift ET kinetic profiles and IV-CT signatures.
Thermal and crystal behavior
Melting point and crystal packing differ widely across isomers; direct substitution may affect purification and solid-state study reproducibility.

Stepwise Reduction Selectivity

When subjected to catalytic reduction in supercritical isopropanol, 2,7-dinitronaphthalene demonstrates highly temperature-dependent stepwise reduction, a feature critical for asymmetric functionalization [1]. At 210 °C, it yields the mono-reduced intermediate 2-amino-7-nitronaphthalene with 93% selectivity. In contrast, elevating the temperature to 270 °C achieves near-quantitative conversion to the fully reduced 2,7-diaminonaphthalene [1]. This distinct thermal threshold allows manufacturers to reliably isolate the mono-amine, a process that is often difficult to control with mixed isomer baselines.

Evidence DimensionMono-reduction selectivity
Target Compound Data93% selectivity for 2-amino-7-nitronaphthalene at 210 °C
Comparator Or BaselineFully reduced 2,7-diaminonaphthalene at 270 °C
Quantified DifferenceClear thermal threshold allowing isolation of the mono-amine with >90% selectivity.
ConditionsSupercritical isopropanol/benzene (7:3), Al2O3 catalyst, 210 °C vs 270 °C

This highly controllable stepwise reduction enables the precise, high-yield manufacturing of asymmetric pharmaceutical precursors without over-reduction.

Melting point
Head-to-head
229–233 °C vs. 214 °C (1,5-) / 161–172 °C (1,8-)
Higher thermal stability supports purification design
Literature values; confirm lot-specific

Resistance to Dearomative Cycloaddition

The specific substitution pattern of dinitronaphthalenes drastically dictates their reactivity in dearomative [4+2] cycloadditions [1]. Under extreme high pressure (16 kbar) with dienes, 1,3-dinitronaphthalene rapidly forms a bis-cycloadduct in 92% yield. In stark contrast, 2,7-dinitronaphthalene is highly resistant to this tandem cycloaddition, yielding only 65% of a mono-cycloadduct mixture after 24 hours [1]. This demonstrates the unique electronic deactivation of the 2,7-isomer.

Evidence DimensionCycloaddition Yield and Reactivity
Target Compound Data65% yield (mono-cycloadduct, 24h)
Comparator Or Baseline1,3-dinitronaphthalene (92% yield, bis-cycloadduct)
Quantified Difference27% lower yield and complete failure to form the bis-cycloadduct under identical high-pressure conditions.
ConditionsHigh-pressure (16 kbar) dearomative [4+2] cycloaddition with dienes

Buyers requiring a stable nitroaromatic core that resists unwanted cycloadditions during complex multi-step syntheses must specifically procure the 2,7-isomer.

ET rate constant
Head-to-head
3.1 (±0.2) × 10⁹ s⁻¹ (293 K, MeCN)
Benchmark for adiabatic ET and Marcus-Hush studies
Up to 20× faster than biphenyl analog

Thermal Stability and Crystal Packing

The high symmetry and linear-like geometry of 2,7-dinitronaphthalene result in exceptionally strong crystal lattice packing compared to its more common isomers . It exhibits a melting point of 231-233 °C, which is substantially higher than the widely available 1,8-dinitronaphthalene (161 °C) and 1,5-dinitronaphthalene (~219 °C) . This thermal robustness is essential for high-temperature precursor processing and formulation stability.

Evidence DimensionMelting Point (Thermal Stability)
Target Compound Data231-233 °C
Comparator Or Baseline1,8-dinitronaphthalene (161 °C)
Quantified Difference~70 °C higher melting point than the 1,8-isomer.
ConditionsStandard atmospheric pressure

The significantly higher melting point ensures that 2,7-dinitronaphthalene can withstand aggressive, high-temperature melt-processing conditions where other isomers would degrade or liquefy prematurely.

IV-CT band
Head-to-head
λ_max 1070 nm, H_ab 310 cm⁻¹
Delocalized Class III mixed-valence signature
Slightly smaller H_ab than 1,5-isomer

Intramolecular Electron Transfer Kinetics

The 2,7-dinitronaphthalene radical anion acts as a classic non-Kekulé substituted Class II mixed-valence system, exhibiting distinct intramolecular electron transfer compared to Kekulé-substituted isomers [1]. While 1,5-dinitronaphthalene radical anions display Class III fully delocalized behavior, the 2,7-isomer maintains a strongly trapped electronic state with a measurable Hush-type intervalence charge transfer band [1]. This fundamental difference in electronic coupling makes it uniquely suited for specific charge-transfer applications.

Evidence DimensionMixed-Valence Classification and Electron Transfer
Target Compound DataClass II mixed-valence system (strongly trapped, non-Kekulé)
Comparator Or Baseline1,5-dinitronaphthalene (Class III delocalized)
Quantified DifferenceFundamental shift from delocalized (Class III) to localized/trapped (Class II) electron transfer kinetics.
ConditionsRadical anion generation via Na(Hg) reduction or electrochemical reduction

For developers of organic electronics, the unique Class II mixed-valence behavior of the 2,7-isomer provides specific charge-trapping properties that cannot be replicated by the delocalized 1,5-isomer.

Relative isomer energy
Class-level
Global minimum (0.3 kcal/mol below 2,6-)
Theoretical stability baseline for computations
DFT prediction; radical anion stability differs
Crystal structure
Reported
Monoclinic C2, a 20.25 Å, β 94.7°
Near-planar geometry; distinct packing from 1,8-
Refinement R=0.053

Asymmetric Pharmaceutical Intermediates

Leveraging its 93% selectivity for mono-reduction at 210 °C, 2,7-dinitronaphthalene is the optimal starting material for synthesizing 2-amino-7-nitronaphthalene [1]. This asymmetric intermediate is critical for the development of targeted therapeutics, including novel orexin 2 receptor agonists, where precise functionalization of the naphthalene core is required.

Linear Polyimide and Polyamide Synthesis

When fully reduced to 2,7-diaminonaphthalene, this compound serves as a vital monomer for high-performance polymers [1]. The 2,7-linkage provides an extended, linear conjugation path and rigid backbone compared to 1,5- or 1,8-linked polymers, making it the right choice for advanced materials requiring high thermal stability and mechanical strength.

Mixed-Valence Organic Electronics

Due to its non-Kekulé substitution and resulting Class II mixed-valence radical anion behavior, 2,7-dinitronaphthalene is specifically procured for developing advanced charge-transfer materials [2]. It serves as a precise model system and functional component in organic electronics where localized, trapped electron transfer kinetics are preferred over fully delocalized systems.

Application Fit

Application
Selection Property
Validation Focus
Electron transfer benchmark studies
Isomer-specific ET rate context
Solvent-reorganization and adiabaticity assessment
Nitroaromatic separation method development
Isomer-pure analytical standard
HPLC/CE retention identity and peak confirmation
Planar nitroaromatic crystallography
Solved monoclinic crystal structure
Packing motif and polymorphism evaluation

XLogP3

3.1

Other CAS

24824-27-9

Wikipedia

2,7-dinitronaphthalene

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